lithium;1-ethenyl-2-methylcyclopropane
Description
Lithium;1-ethenyl-2-methylcyclopropane is an organolithium compound featuring a cyclopropane ring substituted with an ethenyl (vinyl) group at position 1 and a methyl group at position 2, coordinated with lithium. This compound is primarily utilized as a reactive intermediate in cyclopropanation reactions, enabling the synthesis of complex cyclopropane derivatives through nucleophilic addition or transition metal-mediated processes . Cyclopropanes are structurally strained but biologically significant motifs, often found in natural products and pharmaceuticals. The lithium coordination enhances the compound’s reactivity, facilitating ring-opening or functionalization reactions under controlled conditions .
Properties
CAS No. |
61782-57-8 |
|---|---|
Molecular Formula |
C6H9Li |
Molecular Weight |
88.1 g/mol |
IUPAC Name |
lithium;1-ethenyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H9.Li/c1-3-6-4-5(6)2;/h3,6H,1,4H2,2H3;/q-1;+1 |
InChI Key |
VBDYRXADOMLECQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1CC1C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-ethenyl-2-methylcyclopropane typically involves the reaction of 1-ethenyl-2-methylcyclopropane with an organolithium reagent. One common method is the reaction of 1-ethenyl-2-methylcyclopropane with n-butyllithium in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Lithium;1-ethenyl-2-methylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Lithium;1-ethenyl-2-methylcyclopropane has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems and its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which lithium;1-ethenyl-2-methylcyclopropane exerts its effects involves the formation of reactive intermediates, such as carbenes or carbenoids, which can undergo various transformations. The compound can interact with molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Derivatives
Cyclopropane derivatives vary widely in substituents and coordinating metals, leading to differences in stability, reactivity, and applications. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Functional Analogues
*Exact molecular weight of this compound is unavailable in literature; estimated based on analogous structures.
Reactivity and Stability
- This compound : The lithium ion stabilizes the cyclopropane ring while increasing electrophilicity, enabling nucleophilic attacks at the ethenyl group. However, its high reactivity necessitates low-temperature synthesis (-78°C to 0°C) to prevent ring-opening .
- Methoxy- and Thienyl-Substituted Cyclopropane : Bulky substituents (phenyl, thienyl) reduce ring strain, enhancing thermal stability. The methoxy groups participate in weak intermolecular interactions (e.g., C–H···O), influencing crystal packing and solubility.
- Chloroethynyl-Substituted Cyclopropane : The electron-withdrawing chloroethynyl group increases electrophilicity, making the compound prone to substitution reactions. Its tetramethyl substituents improve steric protection, enhancing shelf stability.
Pharmaceutical Relevance
Cyclopropane derivatives like this compound are pivotal in synthesizing bioactive molecules. For example, cyclopropane-containing drugs such as tranexamic acid (antifibrinolytic) and cilastatin (enzyme inhibitor) rely on similar strained-ring intermediates . The ethenyl group in the lithium derivative allows for further functionalization, enabling the construction of chiral centers critical in drug design.
Challenges and Limitations
- Sensitivity : The lithium derivative’s reactivity complicates storage and handling, requiring inert atmospheres and low temperatures.
- Stereoselectivity : Achieving diastereomeric purity (e.g., all-R or all-S configurations) remains challenging, as seen in the 1:1 diastereomer mixture reported for methoxy-substituted cyclopropanes .
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